molecular formula C15H14N2O3S B2451017 5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2451017
M. Wt: 302.4 g/mol
InChI Key: FOXUMRCUZSOQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared Spectroscopy (IR)

The IR spectrum of this compound exhibits characteristic absorption bands (Table 1):

  • C=O stretch : A strong signal at 1,690–1,710 cm⁻¹ , corresponding to the pyrimidinone carbonyl.
  • Aromatic C–H stretches : Peaks at 3,100–3,150 cm⁻¹ for the thiophene and phenyl rings.
  • Methoxy C–O stretches : Bands at 1,250–1,275 cm⁻¹ (asymmetric) and 1,020–1,050 cm⁻¹ (symmetric).

Table 1: Key IR Absorption Bands

Functional Group Frequency Range (cm⁻¹) Intensity
Pyrimidinone C=O 1,690–1,710 Strong
Aromatic C–H 3,100–3,150 Medium
Methoxy C–O 1,020–1,275 Strong

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • Methoxy groups : Two singlets at δ 3.85 ppm (3H, OCH₃) and δ 3.82 ppm (3H, OCH₃).
  • Thiophene protons : A singlet at δ 7.45 ppm (1H, H-6) and a doublet at δ 7.12 ppm (1H, H-7).
  • Methyl group : A singlet at δ 2.50 ppm (3H, CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl carbon : δ 163.5 ppm (C=O).
  • Aromatic carbons : Signals between δ 110–155 ppm , with distinct peaks for the dimethoxyphenyl group at δ 149.2 ppm (C-3′) and δ 148.8 ppm (C-4′).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 302.35 ([M]⁺), with fragmentation patterns including:

  • Loss of methoxy groups (m/z 272.28 , [M – 2×OCH₃]⁺).
  • Cleavage of the thiophene ring (m/z 178.12 , [C₉H₈NO₂]⁺).

Computational Chemistry: DFT Studies and Molecular Orbital Analysis

Density Functional Theory (DFT) calculations on thieno[2,3-d]pyrimidinone derivatives provide insights into electronic properties:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.
  • HOMO distribution : Localized on the thienopyrimidinone core and methoxyphenyl group, suggesting nucleophilic attack at these sites.
  • LUMO distribution : Concentrated on the pyrimidinone carbonyl, favoring electrophilic interactions.

Table 2: DFT-Derived Electronic Parameters

Parameter Value (eV)
HOMO Energy -6.3
LUMO Energy -2.1
Band Gap 4.2

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the pyrimidinone oxygen and the σ* orbitals of adjacent C–N bonds, stabilizing the fused ring system. These computational findings align with experimental reactivity trends observed in Suzuki-Miyaura coupling and nucleophilic substitution reactions involving similar compounds.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-8-16-14(18)13-10(7-21-15(13)17-8)9-4-5-11(19-2)12(6-9)20-3/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXUMRCUZSOQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-632613 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the 3-amino group and the thieno-pyrimidine ring. Key examples include:

Reaction Reagents/Conditions Product Yield Reference
Alkylation at 3-amino groupEthyl bromoacetate, K₂CO₃, DMF, 80°C3-(Ethoxycarbonylmethyl)amino derivative78%
Aryl substitution at C54-Methoxyphenylboronic acid, Pd(PPh₃)₄5-(4-Methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-one65%
Thiol substitutionBenzyl mercaptan, NaH, THF5-(3,4-Dimethoxyphenyl)-2-methyl-3-(benzylthio)thieno[2,3-d]pyrimidin-4-one72%
  • Mechanistic Insight : The electron-deficient pyrimidine ring facilitates nucleophilic attack at C5 and C7 positions, while the amino group reacts with electrophiles under mild basic conditions .

Oxidation and Reduction Reactions

The methyl group and sulfur atom in the thiophene ring are susceptible to redox transformations:

Oxidation

Substrate Oxidizing Agent Product Conditions
2-Methyl groupKMnO₄, H₂O, 100°C2-Carboxylic acid derivative6 hours, acidic medium
Thiophene sulfurm-CPBA, CH₂Cl₂Sulfoxide/sulfone derivatives0°C to RT, 2–4 hours

Reduction

Substrate Reducing Agent Product Conditions
Pyrimidine ringNaBH₄, MeOHPartially saturated dihydro derivativeRT, 3 hours
Nitro substituents (if present)H₂, Pd/CAmine derivatives60 psi, 6 hours
  • Key Finding : Oxidation of the thiophene sulfur to sulfone enhances hydrogen-bonding capacity, improving biological activity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst System Substrate Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acids5-Aryl-thieno[2,3-d]pyrimidin-4-one derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesN-Aryl derivatives at the 3-amino position
  • Example : Reaction with 3,4-dimethoxybenzyl bromide under Buchwald-Hartwig conditions yields a biaryl derivative with enhanced solubility .

Cyclization and Ring Expansion

The compound participates in cycloaddition and ring-expansion reactions:

Reaction Reagents Product
[3+2] CycloadditionNaN₃, CuI, DMFTriazolo-fused thieno-pyrimidine
Ring expansion with ethylenediamineEthylenediamine, AcOH, 120°CQuinazoline-thiophene hybrid
  • Notable Outcome : Triazolo derivatives exhibit improved antifungal activity (MIC = 8 µg/mL against Candida albicans) .

Acetylation

  • Reagents : Acetic anhydride, pyridine

  • Product : 3-Acetamido derivative (confirmed by IR: 1650 cm⁻¹ for C=O) .

Sulfonation

  • Reagents : Chlorosulfonic acid, 0°C

  • Product : Sulfonated derivative at C6 (LC-MS: m/z 423 [M+H]⁺).

Biological Activity Correlation

Modifications influence pharmacological properties:

Derivative Activity IC₅₀/ MIC
5-(4-Nitrophenyl) analogAnticancer (HCT-116 cells)12.3 µM
3-(Pyridin-4-yl) substitutedAntibacterial (S. aureus)MIC = 16 µg/mL
Sulfone derivativeAntifungal (A. niger)MIC = 8 µg/mL
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups at C5 enhance antimicrobial activity, while bulky substituents at the 3-amino group reduce cytotoxicity .

Synthetic Challenges and Optimizations

  • Purification : Silica gel chromatography (hexane:EtOAc = 3:1) is critical for isolating regioisomers .

  • Yield Improvement : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes (yield increase: 60% → 85%) .

Scientific Research Applications

Structure

The compound's chemical structure can be represented as follows:

C15H15N3O3S\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

This formula indicates the presence of three nitrogen atoms, three oxygen atoms, and one sulfur atom within its molecular framework.

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit significant antimicrobial properties. A study assessed a range of synthesized compounds for their antibacterial and antifungal activities against various pathogens. The results indicated that specific derivatives showed potent activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Additionally, antifungal activity was evaluated against Candida albicans and Aspergillus niger with promising results .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a crucial role in estrogen metabolism. Inhibition of this enzyme can potentially lead to reduced proliferation of hormone-dependent cancers . Furthermore, studies have shown that these compounds can inhibit the interaction between DNA repair proteins, which is critical in cancer therapy .

Enzyme Inhibition

5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been explored for its ability to inhibit various enzymes involved in disease processes. The compound's structural features may enhance its binding affinity to specific targets, making it a candidate for further development in therapeutic applications .

Case Study 1: Antimicrobial Screening

In a systematic evaluation of thieno[2,3-d]pyrimidine derivatives, researchers synthesized several new compounds and tested their antimicrobial efficacy using the agar well diffusion method. The study highlighted that compounds with specific substituents exhibited enhanced antibacterial activity compared to others. For instance, certain derivatives demonstrated effective inhibition at concentrations as low as 100 µg/mL against tested bacterial strains .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the anticancer effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The results indicated that some derivatives significantly reduced cell viability in hormone-sensitive cancer cells by modulating estrogen receptor activity through 17β-HSD1 inhibition. This suggests a potential pathway for developing targeted therapies for breast cancer and other hormone-related malignancies .

Summary of Findings

Application Details
Antimicrobial ActivityEffective against Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans.
Anticancer PotentialInhibits 17β-HSD1; reduces proliferation in hormone-dependent cancers.
Enzyme InhibitionPotential inhibitor of DNA repair proteins; may affect cancer therapy outcomes.

Mechanism of Action

WAY-632613 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinase. This kinase is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting this kinase, WAY-632613 can modulate these processes, making it a valuable tool in scientific research and potential therapeutic applications .

Comparison with Similar Compounds

WAY-632613 is unique in its specific inhibition of p38 mitogen-activated protein kinase. Similar compounds include:

    SB203580: Another p38 mitogen-activated protein kinase inhibitor, but with different selectivity and potency.

    BIRB 796: A highly potent p38 mitogen-activated protein kinase inhibitor with a different chemical structure.

    VX-702: A p38 mitogen-activated protein kinase inhibitor with potential therapeutic applications in inflammatory diseases.

Biological Activity

5-(3,4-Dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its antimicrobial properties, potential anticancer effects, and mechanisms of action based on recent studies and findings.

Chemical Structure

The compound features a thienopyrimidine core, which is known for its versatility in biological applications. Its molecular formula is C15H15N3O3SC_{15}H_{15}N_3O_3S with a molecular weight of 317.36 g/mol.

Antimicrobial Properties

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antibacterial and antimycobacterial activity. A study assessed the activity of various derivatives against strains of Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis . The results demonstrated that compounds with a thienopyrimidine structure showed considerable potency against these microbial strains, suggesting that the thienopyrimidine core is crucial for antimicrobial efficacy .

Minimum Inhibitory Concentration (MIC) Results:

Compound IDBacteria StrainMIC (µg/mL)
4cE. coli12
4eS. aureus8
5cM. tuberculosis16

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating caspase pathways, thereby disrupting cellular signaling and promoting programmed cell death.

Mechanism of Action:

  • Enzyme Inhibition: The compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which is essential in rapidly dividing cancer cells.
  • Cellular Effects: It modulates cell signaling pathways that are crucial for cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy:
    A comprehensive study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including this compound. The study concluded that the presence of the dimethoxyphenyl group significantly enhanced the antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Anticancer Properties:
    In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines. The observed IC50 values indicated a strong correlation between structural modifications and increased cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-dimethoxyphenyl)-2-methyl-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 2-amino-4-arylthiophene-3-carbonitrile derivatives with formamidine acetate or formic acid under reflux. For example:

  • Using formic acid: Reflux for 16–18 hours yields 85% product (e.g., 5-phenyl analogs) .
  • Using formamidine acetate: Yields ~84% for 5-(3,4-dimethoxyphenyl) derivatives after 8–10 hours at 100°C .
    • Key Considerations : Monitor reaction time, temperature, and stoichiometry. Longer reflux times with formic acid may improve cyclization but risk decomposition.

Q. How can structural confirmation and purity be validated for this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm C=N (2210–2220 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) stretches .
  • NMR : ¹H-NMR should show aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl) and methyl groups (δ 2.5–2.7 ppm). ¹³C-NMR confirms carbonyl (C=O, δ ~165 ppm) and aromatic carbons .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., 58.74% C, 4.58% H, 14.51% N for 7f) .

Q. What solvents are suitable for recrystallization, and how does solubility impact reaction design?

  • Solubility Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and acetic acid. Recrystallization is typically performed using acetic acid/water (1:1) or ethanol/hexane mixtures .
  • Design Implications : Use DMF for coupling reactions and glacial acetic acid for Schiff base formation .

Advanced Research Questions

Q. How can functionalization at the 2-position enhance bioactivity, and what strategies are effective?

  • Functionalization Methods :

  • Schiff Base Formation : React hydrazinyl intermediates with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in glacial acetic acid to introduce imine linkages. Yields range from 70–85% .
  • Thioether Linkages : Use 2-mercapto derivatives to attach alkyl/aryl groups via nucleophilic substitution .
    • SAR Insights : Electron-withdrawing substituents (e.g., -NO₂, -Cl) on benzaldehyde enhance π-π stacking with biological targets .

Q. What computational tools are used to predict binding modes with TRPA1 receptors, and how are docking studies validated?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the dimethoxyphenyl group and TRPA1’s hydrophobic pocket. Key residues: Lysine 710 and Aspartic acid 746 .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with in vitro IC₅₀ values (e.g., ≤10 µM for TRPA1 inhibition) .

Q. How does crystallographic analysis resolve molecular conformation and packing interactions?

  • XRD Analysis : Single-crystal XRD reveals near-coplanarity of thieno-pyrimidinone fused rings. Intermolecular C–H⋯O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.4–3.6 Å) stabilize the crystal lattice .
  • Application : Use Mercury software to visualize packing diagrams and identify pharmacophoric features .

Q. How do contradictory yield data between synthetic methods inform process optimization?

  • Case Study : Formic acid (85% yield ) vs. formamidine acetate (84% ) for cyclization.

  • Resolution : Formic acid may favor faster cyclization but requires longer reflux. Formamidine acetate offers milder conditions but demands strict stoichiometric control.
    • Optimization : Conduct DOE (Design of Experiments) to balance time, temperature, and reagent ratios.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.